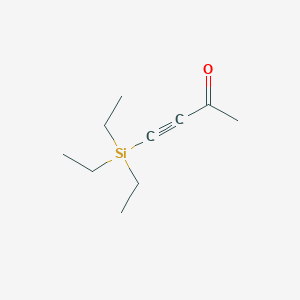
3-Butyn-2-one, 4-(triethylsilyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Butyn-2-one, 4-(triethylsilyl)- is an organic compound that belongs to the class of alkynes and ketones It is characterized by the presence of a butynone backbone with a triethylsilyl group attached to the fourth carbon atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Butyn-2-one, 4-(triethylsilyl)- typically involves the reaction of 3-butyn-2-one with triethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the silyl chloride. The general reaction scheme is as follows:
3-Butyn-2-one+Triethylsilyl chlorideTriethylamine3-Butyn-2-one, 4-(triethylsilyl)-+Hydrochloric acid
Industrial Production Methods
Industrial production of 3-Butyn-2-one, 4-(triethylsilyl)- follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and efficient production.
化学反応の分析
Types of Reactions
3-Butyn-2-one, 4-(triethylsilyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the alkyne group to alkenes or alkanes.
Substitution: The triethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as halides or alkoxides in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alkenes or alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
3-Butyn-2-one, 4-(triethylsilyl)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive alkyne group.
Medicine: Explored for its potential in drug development, particularly in the synthesis of bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-Butyn-2-one, 4-(triethylsilyl)- involves its reactivity towards various chemical reagents. The alkyne group can participate in cycloaddition reactions, while the ketone group can undergo nucleophilic addition. The triethylsilyl group provides steric protection and can be selectively removed under specific conditions, allowing for further functionalization of the molecule.
類似化合物との比較
Similar Compounds
4-(Trimethylsilyl)-3-butyn-2-one: Similar structure but with a trimethylsilyl group instead of a triethylsilyl group.
3-Butyn-2-one: Lacks the silyl group, making it less sterically hindered and more reactive.
4-(Triisopropylsilyl)-3-butyn-2-one: Contains a bulkier triisopropylsilyl group, affecting its reactivity and steric properties.
Uniqueness
3-Butyn-2-one, 4-(triethylsilyl)- is unique due to the presence of the triethylsilyl group, which provides a balance between steric protection and reactivity. This makes it a versatile intermediate in organic synthesis, allowing for selective reactions and functionalizations.
特性
CAS番号 |
13829-55-5 |
|---|---|
分子式 |
C10H18OSi |
分子量 |
182.33 g/mol |
IUPAC名 |
4-triethylsilylbut-3-yn-2-one |
InChI |
InChI=1S/C10H18OSi/c1-5-12(6-2,7-3)9-8-10(4)11/h5-7H2,1-4H3 |
InChIキー |
WBFUXKZJRNPOIR-UHFFFAOYSA-N |
正規SMILES |
CC[Si](CC)(CC)C#CC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl (2Z)-3-ethyl-2-({[2-(2-methylpiperidin-1-yl)-2-oxoethanesulfonyl]acetyl}imino)-2,3-dihydro-1,3-benzothiazole-6-carboxylate](/img/structure/B14726338.png)
![1-{[2-(Benzoyloxy)ethyl]amino}-1-oxopropan-2-yl benzoate](/img/structure/B14726356.png)
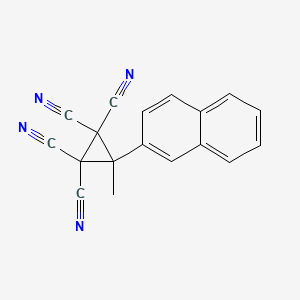
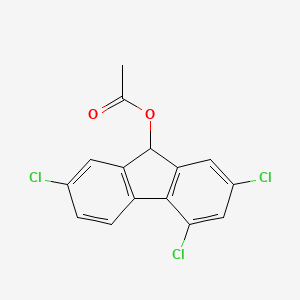
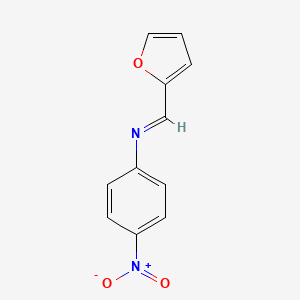
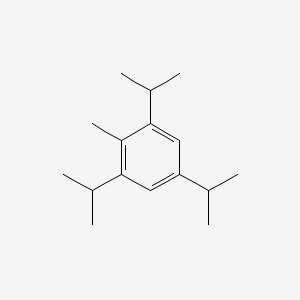
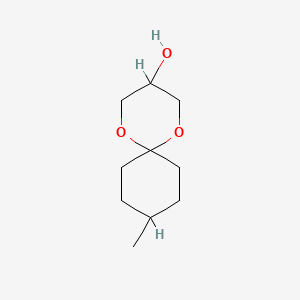
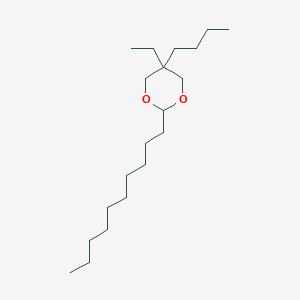
![1-[(2R,4S,5R)-5-(hydroxymethyl)-4-[(4-methoxyphenyl)-diphenylmethoxy]oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B14726389.png)
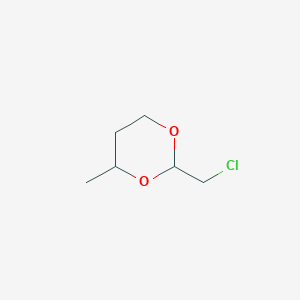
![[1-(2-Butoxycarbonyloxyethylamino)-1-oxopropan-2-yl] butyl carbonate](/img/structure/B14726395.png)
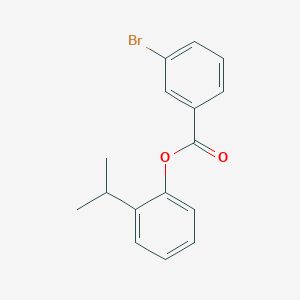
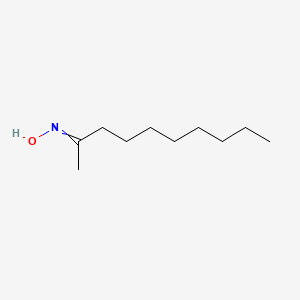
![N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B14726411.png)
